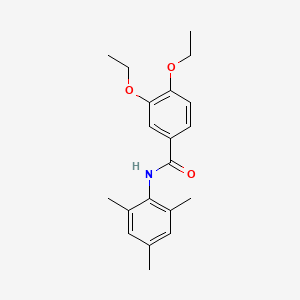
3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two ethoxy groups at the 3 and 4 positions of the benzene ring and a trimethylphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 2,4,6-trimethylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2,4,6-trimethylaniline to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of 3,4-diethoxy-N-(2,4,6-trimethylphenyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological systems, including their effects on cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide
- 3,4-diethoxy-N-(4-methylphenyl)benzamide
- 3,4-dimethoxy-N-(2,4,6-tribromophenyl)benzamide
Uniqueness
3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The trimethylphenyl group also contributes to its distinct properties, such as increased hydrophobicity and potential interactions with biological targets.
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C20H25NO3/c1-6-23-17-9-8-16(12-18(17)24-7-2)20(22)21-19-14(4)10-13(3)11-15(19)5/h8-12H,6-7H2,1-5H3,(H,21,22) |
InChI Key |
SBERILQKPNQJPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169823.png)
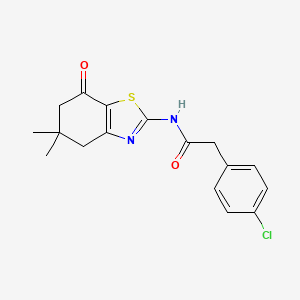
![3,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11169828.png)
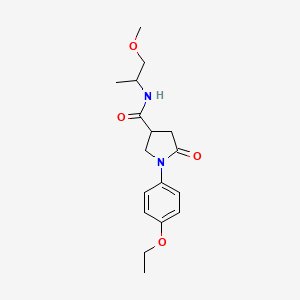
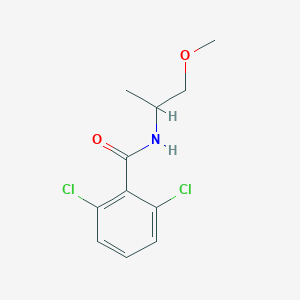
![N-[2-(tert-butylcarbamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169859.png)
![N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11169868.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11169872.png)
![2,6-Dimethyl-4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B11169873.png)
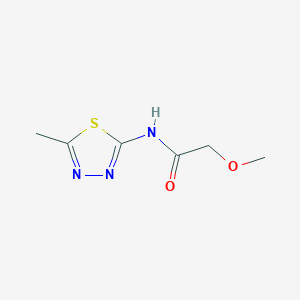
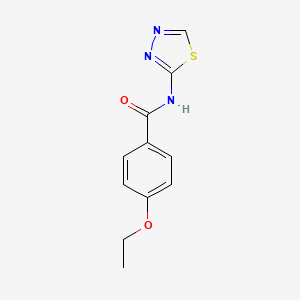

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169887.png)
![2-chloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169889.png)
